molecular formula C30H32Cl2N6O B10833343 Diphenyl purine derivative 3

Diphenyl purine derivative 3

Cat. No.: B10833343
M. Wt: 563.5 g/mol
InChI Key: ZGMMGSCAIDATIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl purine derivative 3 is a synthetic compound belonging to the class of purine derivatives These compounds are characterized by the presence of a purine ring system substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diphenyl purine derivative 3 typically involves the introduction of phenyl groups at specific positions on the purine ring. One common method is the nucleophilic substitution reaction, where a purine precursor is reacted with phenyl halides in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Diphenyl purine derivative 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted purine derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Diphenyl purine derivative 3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl purine derivative 3 involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate signaling pathways that regulate cell proliferation and survival . The molecular targets include dihydrofolate reductase and thymidylate synthase, which are critical for nucleotide biosynthesis .

Comparison with Similar Compounds

Diphenyl purine derivative 3 can be compared with other purine derivatives such as:

Uniqueness: What sets this compound apart is its specific substitution pattern with phenyl groups, which imparts unique chemical and biological properties. This compound’s ability to selectively inhibit cancer cell proliferation while sparing normal cells makes it a valuable candidate for further research and development .

Properties

Molecular Formula

C30H32Cl2N6O

Molecular Weight

563.5 g/mol

IUPAC Name

N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]-2-cyclohexylacetamide

InChI

InChI=1S/C30H32Cl2N6O/c31-21-10-12-23(13-11-21)38-28(24-8-4-5-9-25(24)32)36-27-29(33-19-34-30(27)38)37-16-14-22(15-17-37)35-26(39)18-20-6-2-1-3-7-20/h4-5,8-13,19-20,22H,1-3,6-7,14-18H2,(H,35,39)

InChI Key

ZGMMGSCAIDATIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)NC2CCN(CC2)C3=NC=NC4=C3N=C(N4C5=CC=C(C=C5)Cl)C6=CC=CC=C6Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.